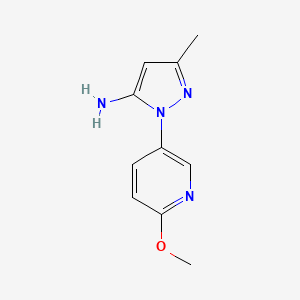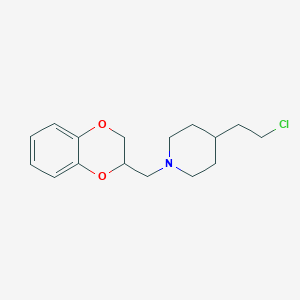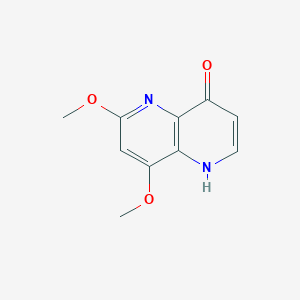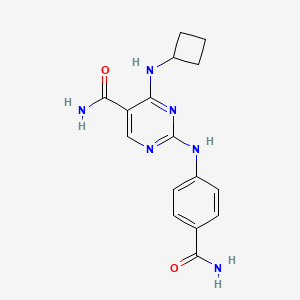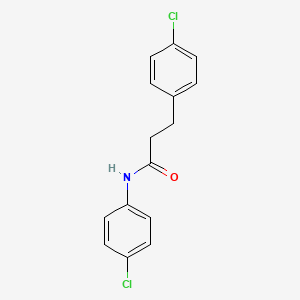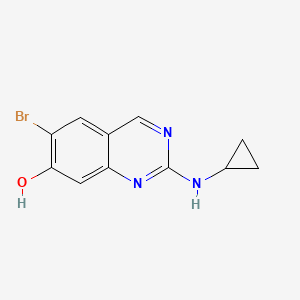
2-(3-Hydroxypropyl)cyclohex-2-en-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Hydroxypropyl)cyclohex-2-en-1-ol is a chemical compound belonging to the class of organic compounds known as cyclohexenols. It is characterized by a cyclohexene ring with a hydroxyl group (-OH) and a 3-hydroxypropyl substituent attached to the second carbon atom of the ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Alkylation of Cyclohexenol: Another method involves the alkylation of cyclohexenol with 3-chloropropanol in the presence of a strong base such as sodium hydride (NaH). The reaction is performed under anhydrous conditions to prevent hydrolysis of the alkylating agent.
Industrial Production Methods: In industrial settings, the compound is often synthesized using continuous flow reactors to enhance efficiency and control reaction conditions. Catalysts such as palladium on carbon (Pd/C) may be employed to improve the yield and selectivity of the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include chromium trioxide (CrO3) and nitric acid (HNO3).
Reduction: The compound can be reduced to form cyclohexanol or cyclohexane using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a metal catalyst.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of esters or ethers. Reagents such as acyl chlorides or alkyl halides are typically used for these reactions.
Common Reagents and Conditions:
Oxidation: CrO3, HNO3, H2O, room temperature.
Reduction: LiAlH4, ether solvent, 0°C to room temperature.
Substitution: Acyl chlorides, alkyl halides, pyridine, room temperature.
Major Products Formed:
Oxidation: Cyclohexanone, adipic acid.
Reduction: Cyclohexanol, cyclohexane.
Substitution: Esters, ethers.
科学研究应用
2-(3-Hydroxypropyl)cyclohex-2-en-1-ol has various applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: It is utilized in the production of polymers and other materials due to its reactive hydroxyl group.
作用机制
The mechanism by which 2-(3-Hydroxypropyl)cyclohex-2-en-1-ol exerts its effects depends on the specific application. In biochemical assays, it may act as a substrate for enzymes, undergoing hydrolysis or oxidation. In drug discovery, it may interact with molecular targets such as receptors or enzymes, modulating their activity.
Molecular Targets and Pathways Involved:
Enzymes: Various hydrolases and oxidases.
Receptors: Potential binding to specific receptor sites in drug discovery.
相似化合物的比较
Cyclohexenol
3-Hydroxycyclohexene
Cyclohexanone
Adipic acid
属性
分子式 |
C9H16O2 |
|---|---|
分子量 |
156.22 g/mol |
IUPAC 名称 |
2-(3-hydroxypropyl)cyclohex-2-en-1-ol |
InChI |
InChI=1S/C9H16O2/c10-7-3-5-8-4-1-2-6-9(8)11/h4,9-11H,1-3,5-7H2 |
InChI 键 |
KDRQYVPUPJAIQX-UHFFFAOYSA-N |
规范 SMILES |
C1CC=C(C(C1)O)CCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


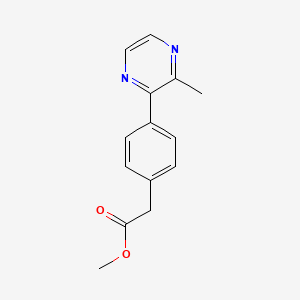
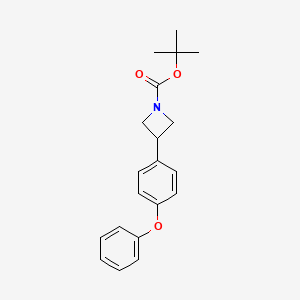
![Tert-butyl 4-[[1-(4-iodophenyl)-2,3-dihydroindol-4-yl]oxy]piperidine-1-carboxylate](/img/structure/B15356124.png)
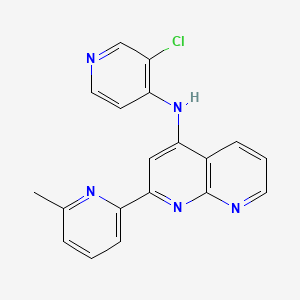
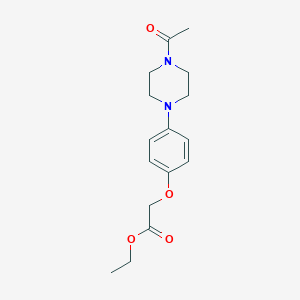
![8-(1-Methylindazol-5-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B15356147.png)

